1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde
Overview
Description
1-(Cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a cyclopropylmethyl group and a pyrazin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the condensation of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the Cyclopropylmethyl Group: This step often involves the alkylation of the pyrazole ring using cyclopropylmethyl halides under basic conditions.
Attachment of the Pyrazin-2-yl Group: This can be done through a coupling reaction, such as Suzuki or Stille coupling, using appropriate pyrazinyl boronic acids or stannanes.
Formylation: The final step involves the formylation of the pyrazole ring, which can be achieved using Vilsmeier-Haack reaction conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 1-(Cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(Cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazoles depending on the electrophile used.
Scientific Research Applications
1-(Cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The pyrazole and pyrazine rings can engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(Cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde: Similar structure but with a pyridine ring instead of a pyrazine ring.
1-(Cyclopropylmethyl)-3-(pyrimidin-2-yl)-1H-pyrazole-4-carbaldehyde: Similar structure but with a pyrimidine ring instead of a pyrazine ring.
Uniqueness: 1-(Cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of the pyrazine ring, which can enhance its electronic properties and potential biological activities compared to its pyridine and pyrimidine analogs.
Properties
IUPAC Name |
1-(cyclopropylmethyl)-3-pyrazin-2-ylpyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c17-8-10-7-16(6-9-1-2-9)15-12(10)11-5-13-3-4-14-11/h3-5,7-9H,1-2,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVPAMIQQNSCDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=NC=CN=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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